
1-Chloro-2-(2-chloroethoxy)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-chloroethoxy)ethene is an organic compound with the molecular formula C4H7ClO. It is a chlorinated ether, characterized by the presence of both chloro and ethoxy groups attached to an ethene backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of 1-Chloro-2-(2-chloroethoxy)ethene typically involves the reaction of ethene with 2-chloroethanol in the presence of a base. The reaction conditions often include the use of solvents such as benzene or toluene and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound .
Analyse Des Réactions Chimiques
1-Chloro-2-(2-chloroethoxy)ethene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols. Common reagents used in these reactions include strong bases like potassium hydroxide (KOH) and oxidizing agents such as hydrogen peroxide (H2O2). .
Applications De Recherche Scientifique
1-Chloro-2-(2-chloroethoxy)ethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2-chloroethoxy)ethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Chloro-2-(2-chloroethoxy)ethene can be compared with other similar compounds such as:
2-Chloroethyl vinyl ether: Similar in structure but with a vinyl group instead of an ethene backbone.
1-Chloro-2-ethoxyethane: Contains an ethoxy group but lacks the additional chlorine atom.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups but differs in its overall structure and reactivity .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C4H6Cl2O |
|---|---|
Poids moléculaire |
140.99 g/mol |
Nom IUPAC |
1-chloro-2-[(E)-2-chloroethenoxy]ethane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-7-4-2-6/h1,3H,2,4H2/b3-1+ |
Clé InChI |
MJZFTTWUUKCSHK-HNQUOIGGSA-N |
SMILES isomérique |
C(CCl)O/C=C/Cl |
SMILES canonique |
C(CCl)OC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


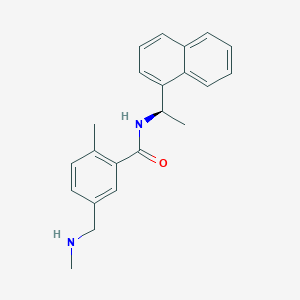
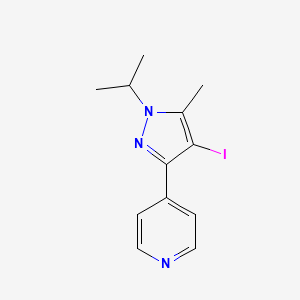
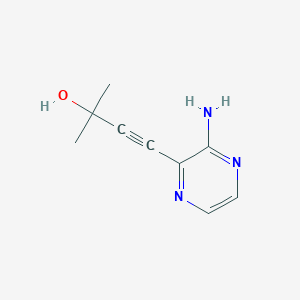

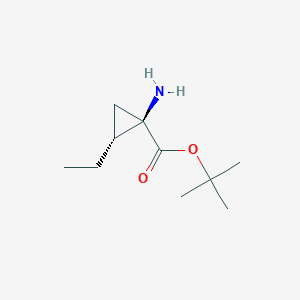
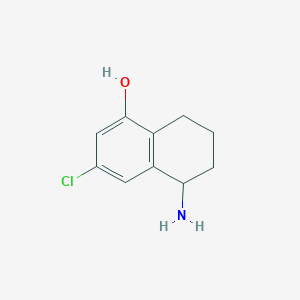
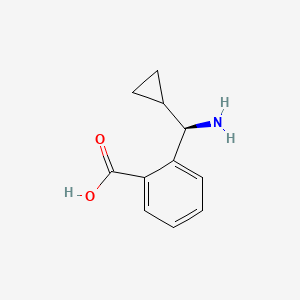
![tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate](/img/structure/B12977102.png)
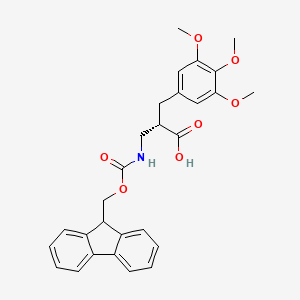
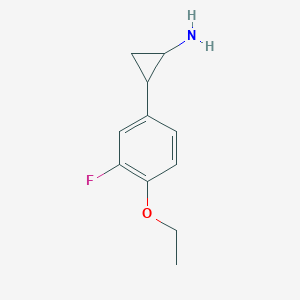

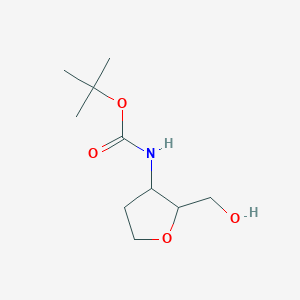
![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)
